Disperse Red 1 acrylate

Nonlinear Optical Materials Azobenzene Monomer Synthesis Polymer Functionalization

Disperse Red 1 acrylate (DR1A) is a functional azobenzene monomer that covalently incorporates into polymer backbones via free-radical copolymerization, preventing chromophore leaching. The acrylate group provides distinct reactivity ratios critical for controlling chromophore spacing, yielding faster photoinduced isomerization when copolymerized with methyl methacrylate (MMA) compared to butyl methacrylate analogs. This makes DR1A optimal for high-speed electro-optic modulators, real-time holographic recording media, and dynamic photonic switches. Standard 95% purity, λmax 492 nm, storage at 2–8°C. Procure for rapid optical response applications.

Molecular Formula C19H20N4O4
Molecular Weight 368.4 g/mol
CAS No. 13695-46-0
Cat. No. B076374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisperse Red 1 acrylate
CAS13695-46-0
Molecular FormulaC19H20N4O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C19H20N4O4/c1-3-19(24)27-14-13-22(4-2)17-9-5-15(6-10-17)20-21-16-7-11-18(12-8-16)23(25)26/h3,5-12H,1,4,13-14H2,2H3
InChIKeyMOUZYIAKMYUILJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disperse Red 1 Acrylate (CAS 13695-46-0) for NLO Polymers: Technical Specifications and Core Identity


Disperse Red 1 acrylate (DR1A), with CAS 13695-46-0 and molecular formula C19H20N4O4, is a functional azobenzene monomer that integrates the well-characterized Disperse Red 1 (DR1) chromophore with a reactive acrylate ester group . This molecular architecture enables covalent incorporation into polymer backbones via standard free-radical copolymerization with comonomers such as methyl methacrylate (MMA) or butyl methacrylate (BMA), preventing chromophore leaching [1]. The compound serves as a foundational building block for side-chain nonlinear optical (NLO) polymers used in electro-optic devices, photorefractive materials, and optical data storage systems [2]. As a commercial NLO material, DR1A is typically supplied at 95% purity as a solid with characteristic absorption maximum (λmax) at 492 nm and storage requirement at 2–8°C .

Why Disperse Red 1 Acrylate Cannot Be Directly Substituted by Methacrylate Analogs or DR13 Derivatives


Functional azobenzene monomers are not interchangeable within NLO polymer formulations. Substituting Disperse Red 1 acrylate with its methacrylate counterpart (DR1-MC) or with Disperse Red 13 acrylate introduces quantifiable changes in molecular weight, thermal behavior, and polymer architecture that cascade into altered optical response kinetics and aggregation behavior [1]. The acrylate group confers a distinct reactivity ratio during copolymerization compared to methacrylates, directly influencing chromophore spacing along the polymer chain and consequently the rate of photoinduced trans-cis isomerization [2]. Furthermore, the absence of the chlorine substituent in DR1A (present in DR13 derivatives) alters the chromophore's dipole moment and electron-withdrawing character, which affects both linear absorption and second-order nonlinear optical response [1]. These differences are not subtle; they manifest as measurable variations in birefringence stability, optical storage retention, and polymer glass transition temperatures, all of which directly impact device performance [3].

Quantitative Differentiation of Disperse Red 1 Acrylate from Closest Analogs: Comparative Performance Data


Molecular Weight and Melting Point Differentiation: DR1A vs. DR1-MC and DR13-AC

Disperse Red 1 acrylate (DR1A) exhibits a lower molecular weight (368.39 g/mol) compared to its methacrylate analog Disperse Red 1 methacrylate (DR1-MC, 382.41 g/mol) due to the absence of the methyl group on the polymerizable moiety [1]. DR1A also possesses a significantly lower melting point (85–104 °C, with decomposition) compared to DR1-MC (78–83 °C) [1]. When compared to Disperse Red 13 acrylate (DR13-AC, 402.8 g/mol), DR1A is substantially lighter and lacks the chlorine substituent that defines DR13 derivatives . These differences directly influence solubility parameters and copolymerization kinetics.

Nonlinear Optical Materials Azobenzene Monomer Synthesis Polymer Functionalization

Copolymer Photoresponse Rate: DR1A/MMA Exhibits Faster Isomerization Kinetics than DR1A/BMA

The photoinduced trans-cis isomerization rate of DR1A-containing copolymers varies measurably with comonomer selection. In direct comparative experiments using linearly polarized Ar⁺ laser irradiation in tetrahydrofuran solution, the DR1A/methyl methacrylate (MMA) copolymer exhibited a faster optical response rate than the DR1A/butyl methacrylate (BMA) copolymer [1]. This difference is attributed to the shorter side chain length of MMA compared to BMA, which reduces steric constraints on chromophore motion and increases the inter-chromophore spacing within the copolymer matrix [1].

Photoresponsive Polymers Azobenzene Isomerization Optical Switching

Birefringence Stability: Poly(DR1A) Exhibits ~80% Retention vs. >90% for Rigid Analogs

The stability of photoinduced birefringence after removal of the writing laser is a key metric for optical data storage applications. Poly(Disperse Red 1 acrylate) [poly(DR1A)] demonstrates birefringence retention of approximately 80% after the writing laser is turned off [1]. In contrast, copolymers containing rigid side groups with two azo bonds (3RM copolymers) maintain 91–96% of their induced birefringence under identical conditions [1]. This quantifies the inherent stability limitation of the flexible single-azo DR1A structure compared to more rigid, multi-azo architectures.

Optical Storage Photoinduced Birefringence Azopolymer Stability

Block Copolymer SRG Patterning: DR1A Enables 5 nm Amplitude Gratings at 50 wt% Loading

Disperse Red 1 acrylate has been successfully incorporated into well-defined diblock copolymers at exceptionally high dye loading. Poly(dimethylsiloxane)-block-poly(methyl acrylate-co-disperse red 1 acrylate) (PDMS-b-P(MA-co-DR1A)) has been synthesized with DR1A content up to 50 wt% [1]. Sinusoidal surface-relief gratings (SRGs) with amplitude ≈ 5 nm and wavenumber ≈ 315 nm were interferometrically inscribed onto thin films exhibiting out-of-plane cylindrical morphology with period ∼34 nm [1]. This demonstrates that DR1A can be integrated into self-assembling block copolymer architectures at high loading without disrupting microphase separation.

Surface Relief Gratings Block Copolymer Lithography Azobenzene Patterning

NLO Response in Molecular Glasses: DR1-Functionalized Systems Match Polymer Performance

The Disperse Red 1 chromophore, when functionalized onto mexylaminotriazine molecular glass platforms, demonstrates second-order nonlinear optical response equivalent to well-established DR1-containing polymers [1]. Critically, high chromophore loading does not adversely affect the nonlinear response in these molecular glass systems, indicating that chromophore-chromophore intermolecular interactions do not impose significant limitations [1]. While this study used DR1 rather than DR1A specifically, it establishes the fundamental performance benchmark for the DR1 chromophore platform across different material classes.

Molecular Glass Second-Order NLO Azobenzene Functionalization

Hyperbranched Polymer Hosts: DR1 Derivative Enables Stable Electro-Optic Activity to 130°C

A Disperse Red 1 derivative has been successfully post-functionalized onto hyperbranched polyimides via two distinct synthetic routes (esterification and copper-catalyzed Huisgen cycloaddition) [1]. The resulting materials exhibit good solubility and filmability, with thick films up to 2.7 μm achievable [1]. Second-order NLO properties measured by second harmonic generation at 1064 nm demonstrate good poling efficiency, and notably, the electro-optic activity remains stable up to 130 °C [1]. This thermal stability benchmark exceeds that of many guest-host DR1/PMMA systems which typically show relaxation below 100 °C.

Hyperbranched Polymers Electro-Optic Stability Post-Functionalization

Optimal Research and Industrial Use Cases for Disperse Red 1 Acrylate (CAS 13695-46-0)


Synthesis of Side-Chain NLO Copolymers Requiring Fast Optical Switching

Based on evidence that DR1A/MMA copolymers exhibit faster photoinduced isomerization rates than DR1A/BMA analogs [1], this compound is optimally suited for synthesizing side-chain nonlinear optical polymers where rapid optical response is prioritized. Researchers developing high-speed electro-optic modulators, real-time holographic recording media, or dynamic photonic switches should select DR1A for copolymerization with methyl methacrylate (MMA) or similar short-side-chain comonomers to maximize response kinetics. The molecular weight advantage of DR1A (368.39 g/mol) relative to methacrylate analogs [2] further supports higher molar chromophore loading per unit mass of polymer.

Fabrication of Self-Assembled Block Copolymer Templates with High Chromophore Loading

The demonstrated ability to incorporate DR1A at up to 50 wt% into PDMS-b-P(MA-co-DR1A) diblock copolymers while maintaining microphase-separated morphology [1] makes this monomer the preferred choice for block copolymer lithography and directed self-assembly applications. Users seeking to fabricate 'two-colored' multiscale patterned surfaces with surface-relief gratings (∼5 nm amplitude, ∼315 nm wavenumber) [1] should procure DR1A for its compatibility with controlled radical polymerization techniques (ATRP) and tolerance of deprotection chemistry without backbone degradation.

Molecular Glass and Hyperbranched Polymer Systems for Thermally Stable Electro-Optic Devices

For applications requiring electro-optic activity at elevated temperatures, DR1-based chromophores (including DR1A) have been validated in hyperbranched polyimide hosts with thermal stability to 130 °C [1]. Additionally, DR1-functionalized molecular glasses demonstrate NLO response equivalent to polymers without performance degradation at high loading [2]. Researchers developing electro-optic devices for aerospace, automotive, or high-power laser applications where ambient temperatures exceed typical polymer Tg values should consider DR1A as a starting monomer for covalent incorporation into thermally robust polymer architectures.

Optical Data Storage Media Where Balanced Response/Stability Is Required

Poly(DR1A) exhibits photoinduced birefringence retention of approximately 80% after writing laser removal [1]. This places DR1A-based materials in a distinct performance category: they offer sufficient stability for rewritable optical storage and dynamic holography applications where data is periodically refreshed, but may be suboptimal for permanent archival storage requiring >90% retention. Procurement decisions should weigh this quantifiable stability metric against alternative chromophores (e.g., rigid bis-azo derivatives with 91–96% retention [1]) based on specific application requirements for data permanence versus rewritability.

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